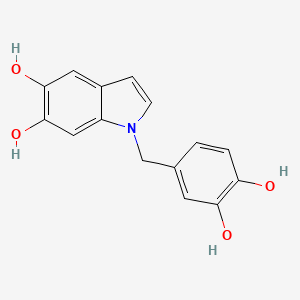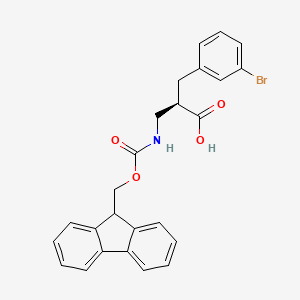![molecular formula C16H18N4O B12944300 2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12944300.png)
2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a complex organic compound with a unique structure that combines a pyrrole ring with a hexahydroimidazo[1,5-a]pyrazinone framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one typically involves multiple steps, starting with the preparation of the pyrrole-functionalized monomer. The structure of the monomer can be investigated using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy . The chemical polymerization of the monomer is often realized using ferric chloride (FeCl3) as the oxidant .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical polymerization processes, utilizing similar reagents and conditions as those used in laboratory synthesis. The electrochemical oxidative polymerization of the polymer and its copolymer with 3,4-ethylenedioxythiophene can be achieved via potentiodynamic methods using sodium perchlorate (NaClO4) and lithium perchlorate (LiClO4) as supporting electrolytes in acetonitrile (CH3CN) .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The pyrrole ring in the compound is particularly reactive and can participate in electrophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like ferric chloride (FeCl3) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-diones, while reduction reactions can yield various substituted pyrroles .
Aplicaciones Científicas De Investigación
2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-(1H-Pyrrol-1-yl)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Propiedades
Fórmula molecular |
C16H18N4O |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
2-(3-pyrrol-1-ylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one |
InChI |
InChI=1S/C16H18N4O/c21-16-19-9-6-17-11-15(19)12-20(16)14-5-3-4-13(10-14)18-7-1-2-8-18/h1-5,7-8,10,15,17H,6,9,11-12H2 |
Clave InChI |
AICSPKHPBCFAIU-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(CN1)CN(C2=O)C3=CC=CC(=C3)N4C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



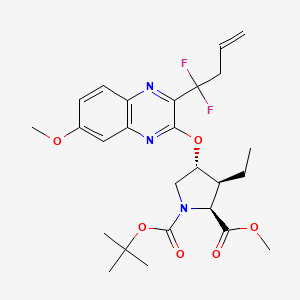
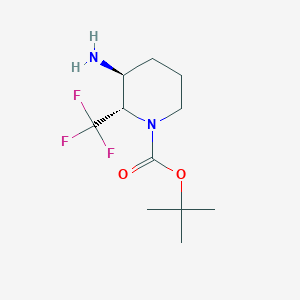
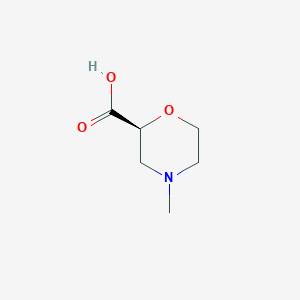
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12944249.png)
![2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944255.png)
![5-Fluorobicyclo[3.2.2]nonan-1-amine](/img/structure/B12944256.png)
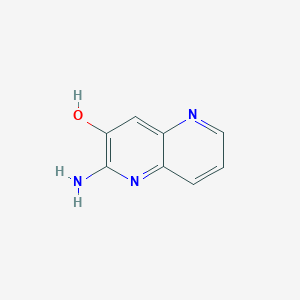
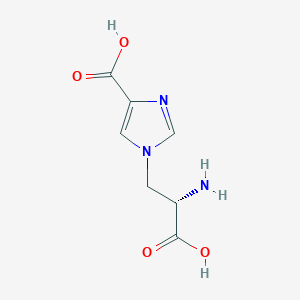
![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
